methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate -

methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate

Catalog Number: EVT-4198231
CAS Number:
Molecular Formula: C14H21NO5
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate is a derivative of isoprenaline, a beta-adrenergic agonist. It is classified as a beta-1 selective agonist, displaying a higher affinity for the beta-1 adrenergic receptor compared to the beta-2 subtype []. This compound has been investigated in scientific research for its potential to understand beta-adrenergic receptor function and downstream signaling pathways [].

Synthesis Analysis

The synthesis of Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate involves several steps and is described in detail in []. The synthesis starts with the modification of the isoprenaline molecule to incorporate the specific structural features present in the final compound. This includes the addition of a methyl ester group to the glycine moiety and the formation of the bicyclic ring system.

Molecular Structure Analysis

Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate possesses a complex molecular structure with multiple chiral centers []. This results in the existence of several stereoisomers, each with potentially different pharmacological properties. The specific stereoisomer with the highest potency for beta-1 adrenergic receptors is the 6R,2'R-isomer, referred to as Ro 17-8648 in the literature [].

Mechanism of Action

Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate acts as a beta-1 adrenergic receptor agonist []. This means it binds to and activates beta-1 adrenergic receptors, primarily found in the heart. This activation leads to downstream signaling cascades, ultimately resulting in increased heart rate and contractility [].

Applications

Methyl N-Methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate (specifically the Ro 17-8648 isomer) has been investigated in scientific research for its potent and long-lasting beta-1 agonist activity [].

  • Studying beta-adrenergic receptor function: Its high affinity and selectivity for beta-1 receptors make it a useful tool for investigating the function of these receptors in various tissues and disease models [].
  • Investigating downstream signaling pathways: By activating beta-1 receptors, this compound can be used to elucidate the downstream signaling pathways activated by these receptors, providing insights into cellular responses to beta-adrenergic stimulation [].
  • Developing novel therapeutics: The discovery and characterization of this compound provide a foundation for developing novel and more selective beta-1 agonists for potential therapeutic applications in cardiovascular diseases [].

tert-butyl N-[(S)-[(4-[(R)-6-[2-(3,4-dihydroxyphenyl-2-hydroxyethyl)amino]heptanamido]phenyl]methyl][(N-methylcarbamoyl)methyl]carbamoyl]methyl]carbamate (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (1:1) (Ro 17-2218)

Compound Description: Ro 17-2218 is a mixture of four diastereomers and exhibits potent β-agonist properties with clear β1-selectivity in radioligand binding studies. It demonstrated a strong affinity for membrane receptors and elicited positive inotropic effects in isolated cardiac tissues. Ro 17-2218 exhibited a potency 10–360 times greater than isoprenaline and displayed an extremely long duration of action. []

Relevance: Ro 17-2218 is a diastereomeric mixture containing the 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid moiety, which is also present in the target compound methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate. The significant difference lies in the substitution pattern at the carboxyl group, where Ro 17-2218 features a complex carbamate ester while the target compound possesses a simpler methyl ester. This structural similarity suggests a potential relationship in their pharmacological activities, specifically concerning β-adrenergic receptor interactions. []

(R)-6-[(R)-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide (Ro 17-8648/003)

Compound Description: Ro 17-8648/003 is a pure diastereomer isolated from the Ro 17-2218 mixture and identified as the most potent isomer. It also acts as a full β-agonist with potent β1-selectivity, demonstrating a tight binding to membrane receptors. It also elicits positive inotropic effects in isolated cardiac tissues with a potency 10–360 times that of isoprenaline, coupled with an exceptionally long duration of action. []

Relevance: Ro 17-8648/003, derived from the Ro 17-2218 mixture, shares a structural resemblance with methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate through the presence of the 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid unit. The key distinction arises from the substitution at the carboxyl group. This structural similarity points to a potential connection in their pharmacological behavior, particularly in interactions with β-adrenergic receptors. []

Properties

Product Name

methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate

IUPAC Name

methyl 2-[methyl-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]acetate

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C14H21NO5/c1-12(2)13(3)6-7-14(12,20-11(13)18)10(17)15(4)8-9(16)19-5/h6-8H2,1-5H3

InChI Key

QDUAMVPKOPDHKU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N(C)CC(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.